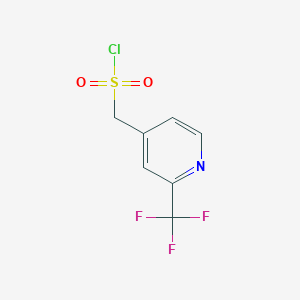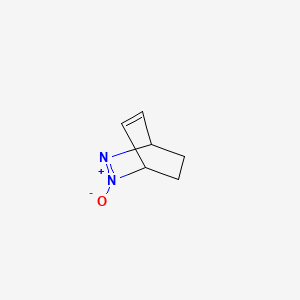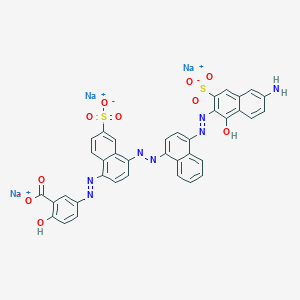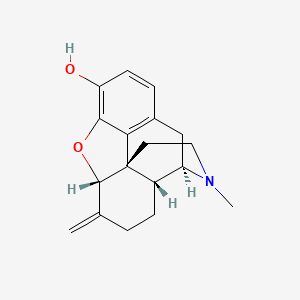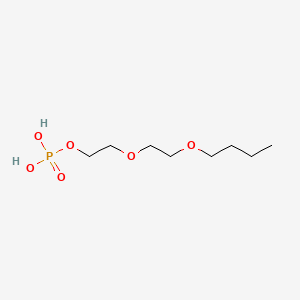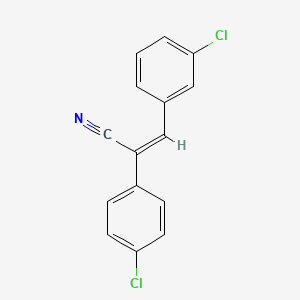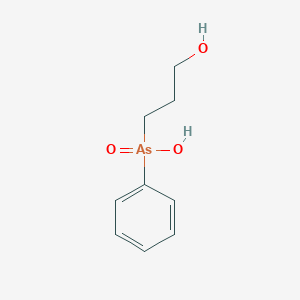
Arsine oxide, hydroxy(2-hydroxypropyl)phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arsine oxide, hydroxy(2-hydroxypropyl)phenyl- is an organometallic compound that contains an arsenic atom bonded to a phenyl group and an oxygen atom
Vorbereitungsmethoden
The synthesis of arsine oxide, hydroxy(2-hydroxypropyl)phenyl- typically involves the reaction of phenylarsine oxide with 2-hydroxypropyl alcohol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
Arsine oxide, hydroxy(2-hydroxypropyl)phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Wissenschaftliche Forschungsanwendungen
Arsine oxide, hydroxy(2-hydroxypropyl)phenyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its interactions with biological molecules, particularly proteins containing thiol groups.
Medicine: Research is ongoing to explore its potential as an antineoplastic agent and apoptosis inducer.
Industry: It is used in wastewater analysis as a reducing agent for the determination of residual chlorine levels .
Wirkmechanismus
The mechanism of action of arsine oxide, hydroxy(2-hydroxypropyl)phenyl- involves its high affinity for sulfur atoms in thiol groups. This allows it to form stable complexes with proteins containing vicinal cysteine residues. This binding can inhibit the activity of certain enzymes, such as protein tyrosine phosphatases, and induce apoptosis in cells .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to arsine oxide, hydroxy(2-hydroxypropyl)phenyl- include other organoarsenic compounds like phenylarsine oxide and triphenylarsine. These compounds share similar chemical properties but differ in their specific functional groups and applications. For example, phenylarsine oxide is commonly used in biochemical research for studying ligand-receptor binding, while triphenylarsine is used in organic synthesis as a ligand in transition metal catalysis .
Eigenschaften
CAS-Nummer |
21905-32-8 |
|---|---|
Molekularformel |
C9H13AsO3 |
Molekulargewicht |
244.12 g/mol |
IUPAC-Name |
3-hydroxypropyl(phenyl)arsinic acid |
InChI |
InChI=1S/C9H13AsO3/c11-8-4-7-10(12,13)9-5-2-1-3-6-9/h1-3,5-6,11H,4,7-8H2,(H,12,13) |
InChI-Schlüssel |
CSJZGGHEOJTTTR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[As](=O)(CCCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2R,3S,4R,6S)-6-[[(6S,7S)-6-[(2S,4R,5R,6R)-4-[(2S,4R,5R,6R)-4-[(2S,4S,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-7-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-4,10-dihydroxy-3-methyl-5-oxo-7,8-dihydro-6H-anthracen-2-yl]oxy]-3-[(2R,4R,5R,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-2-methyloxan-4-yl] acetate](/img/structure/B14163617.png)
![2-({4-amino-5-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-methylphenyl)ethanone](/img/structure/B14163621.png)


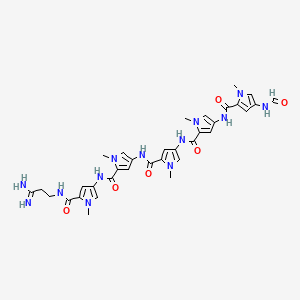
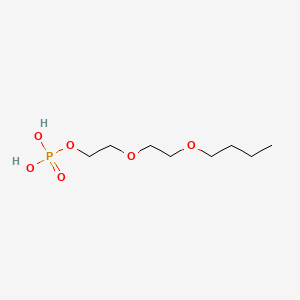
![N,N'-bis[(E)-(4-chloro-3-nitrophenyl)methylidene]naphthalene-1,5-diamine](/img/structure/B14163652.png)
